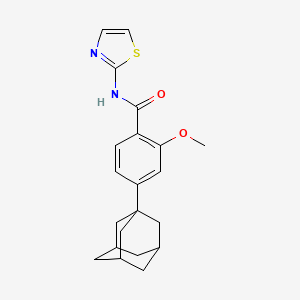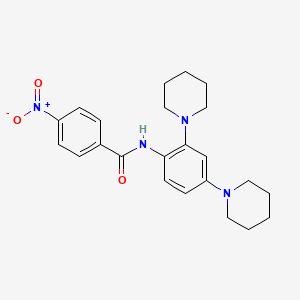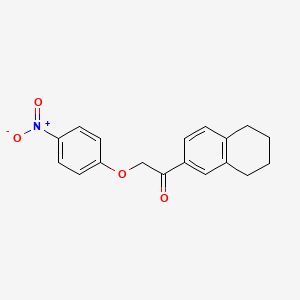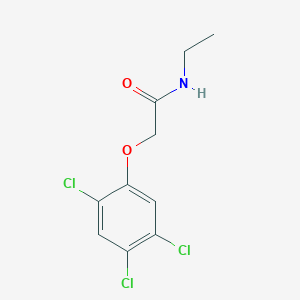
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide, also known as AEMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMT belongs to the class of adamantyl-substituted thiazoles and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in various disease processes. 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various assays and experiments. However, 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide. One area of research is the development of more efficient synthesis methods for 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide, which would make it more accessible for use in various experiments. Another area of research is the study of 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide's potential therapeutic applications in humans. More research is needed to understand the safety and efficacy of 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide in humans and to determine its optimal dosage and administration route. Additionally, more research is needed to understand the mechanism of action of 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide and its potential interactions with other drugs.
Applications De Recherche Scientifique
4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-(1-adamantyl)-2-methoxy-N-1,3-thiazol-2-ylbenzamide has also been studied for its role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(1-adamantyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-25-18-9-16(2-3-17(18)19(24)23-20-22-4-5-26-20)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMHXJRJAHDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)



![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)

![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)


![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)